2-(3-Chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block for more complex chemical entities.
Mechanism of Action
Target of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation . It’s important to note that the targets can vary depending on the specific functional groups present in the compound.
Mode of Action
Cccp, a structurally similar compound, acts as a protonophore, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Compounds with similar structures, such as cccp, are known to disrupt oxidative phosphorylation , which is a critical pathway in cellular respiration and energy production.
Pharmacokinetics
A study on a structurally similar compound showed that it was metabolized in the liver and eliminated primarily through the biliary route . The compound also showed a low absolute oral bioavailability, indicating an extensive hepatic first-pass effect .
Result of Action
Cccp, a structurally similar compound, is known to cause the gradual destruction of living cells and death of the organism . It disrupts the normal functioning of ATP synthase, leading to a decrease in energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring.
Example Reaction:
Starting Materials: 3-chlorobenzohydrazide, carbon disulfide
Reagents: Base (e.g., potassium hydroxide), oxidizing agent (e.g., iodine)
Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other reactive species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as a bioactive molecule in various biological assays.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-1,3,4-oxadiazole
- 2-(3-Bromophenyl)-1,3,4-oxadiazole
Uniqueness
2-(3-Chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other oxadiazole derivatives.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPRLXXCIJKANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640672 | |
Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-33-6 | |
Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5378-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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